
1,1'-Hexamethylenebis(3-(3-pyridylmethyl)urea)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-Hexamethylenebis(3-(3-pyridylmethyl)urea) is a chemical compound with the molecular formula C20H28N6O2 and a molecular weight of 384.485. It is known for its unique structure, which includes two pyridylmethyl groups attached to a hexamethylene chain through urea linkages .
Métodos De Preparación
The synthesis of 1,1’-Hexamethylenebis(3-(3-pyridylmethyl)urea) typically involves the reaction of hexamethylene diisocyanate with 3-(3-pyridylmethyl)amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Análisis De Reacciones Químicas
1,1’-Hexamethylenebis(3-(3-pyridylmethyl)urea) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using common reducing agents to yield reduced forms of the compound.
Substitution: The pyridylmethyl groups can undergo substitution reactions with various reagents, leading to the formation of substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,1’-Hexamethylenebis(3-(3-pyridylmethyl)urea) has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of drug development.
Mecanismo De Acción
The mechanism of action of 1,1’-Hexamethylenebis(3-(3-pyridylmethyl)urea) involves its interaction with specific molecular targets. The pyridylmethyl groups play a crucial role in binding to these targets, which can include enzymes, receptors, and other biomolecules. The exact pathways involved depend on the specific application and the nature of the target .
Comparación Con Compuestos Similares
1,1’-Hexamethylenebis(3-(3-pyridylmethyl)urea) can be compared with other similar compounds, such as:
1,1’-(1,4-Phenylene)bis[3-(3-pyridinylmethyl)urea]: This compound has a similar structure but with a phenylene group instead of a hexamethylene chain.
1,1’-Hexamethylenebis(3-propylurea): This compound has propyl groups instead of pyridylmethyl groups.
The uniqueness of 1,1’-Hexamethylenebis(3-(3-pyridylmethyl)urea) lies in its specific structure, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
39642-86-9 |
|---|---|
Fórmula molecular |
C20H28N6O2 |
Peso molecular |
384.5 g/mol |
Nombre IUPAC |
1-(pyridin-3-ylmethyl)-3-[6-(pyridin-3-ylmethylcarbamoylamino)hexyl]urea |
InChI |
InChI=1S/C20H28N6O2/c27-19(25-15-17-7-5-9-21-13-17)23-11-3-1-2-4-12-24-20(28)26-16-18-8-6-10-22-14-18/h5-10,13-14H,1-4,11-12,15-16H2,(H2,23,25,27)(H2,24,26,28) |
Clave InChI |
MHRZYVYAAMLZJC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CN=C1)CNC(=O)NCCCCCCNC(=O)NCC2=CN=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





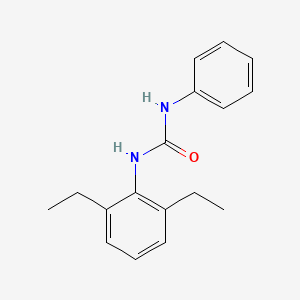
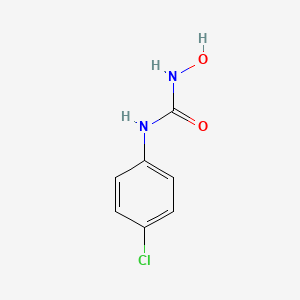
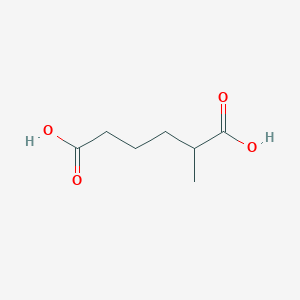
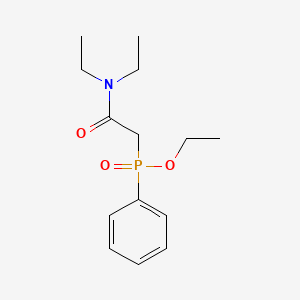
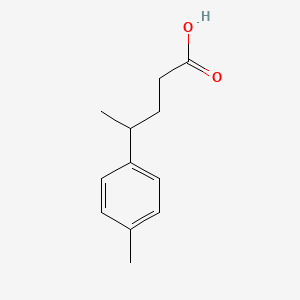



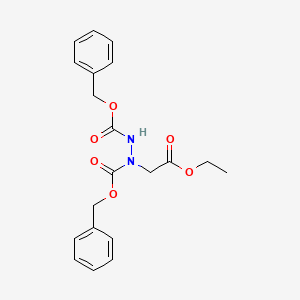
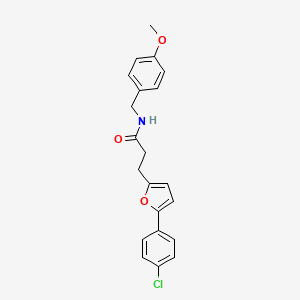
![Acetamide, N-[2-[(2-chloro-4,6-dinitrophenyl)azo]-5-[(2-cyanoethyl)(2-hydroxyethyl)amino]-4-methoxyphenyl]-](/img/structure/B11946532.png)
